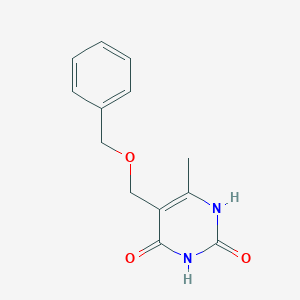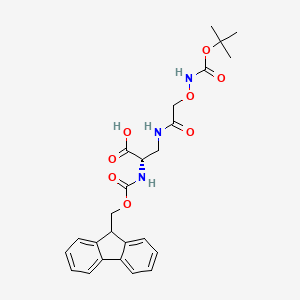
Fmoc-L-Dap(Boc-Aoa)-OH
Vue d'ensemble
Description
Fmoc-L-Dap(Boc-Aoa)-OH is a peptide derivative used in protein synthesis. It has a molecular formula of C25H29N3O8 and a molecular weight of 499.5 g/mol .
Physical And Chemical Properties Analysis
Fmoc-L-Dap(Boc-Aoa)-OH has a molecular weight of 499.5 g/mol . Unfortunately, the search results did not provide further information on its physical and chemical properties.Applications De Recherche Scientifique
Synthesis of Protected Amino Acids : Fmoc-L-Dap(Boc-Aoa)-OH is used in the synthesis of orthogonally protected amino acids. For example, Temperini et al. (2020) described a method for preparing methyl esters of l-Dap with the Fmoc group paired to other protecting groups like tosyl or Boc. This method is significant for the synthesis of non-proteinogenic amino acids, preserving the chirality of the carbon atom in the starting material (Temperini et al., 2020).
Peptide Nucleic Acid (PNA) Synthesis : The compound is useful in the synthesis of PNA oligomers. St Amant and Hudson (2012) developed a Boc-protecting group strategy for Fmoc-based PNA oligomerization, demonstrating its utility in creating PNA strands with selective binding properties (St Amant & Hudson, 2012).
Solid-Phase Peptide Synthesis : It also finds application in solid-phase peptide synthesis (SPPS). Larsen et al. (1993) discussed the use of Fmoc in SPPS, noting how the deprotection of the Fmoc group can be monitored and its influence on the secondary structure of peptides (Larsen et al., 1993).
Peptide Hydrogelation and Self-Assembly : Fmoc-L-Dap(Boc-Aoa)-OH is used in studying the self-assembly properties of peptides. Cheng et al. (2010) investigated the self-assembly and hydrogelation properties of Fmoc-tripeptides, revealing differences in self-assembled structures based on the sequence and suggesting its potential in controlling hydrogel properties (Cheng et al., 2010).
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O8/c1-25(2,3)36-24(33)28-35-14-21(29)26-12-20(22(30)31)27-23(32)34-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,26,29)(H,27,32)(H,28,33)(H,30,31)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRQNEDYPNTPKW-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NOCC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373240 | |
| Record name | Fmoc-L-Dap(Boc-Aoa)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Dap(Boc-Aoa)-OH | |
CAS RN |
600153-12-6 | |
| Record name | Fmoc-L-Dap(Boc-Aoa)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



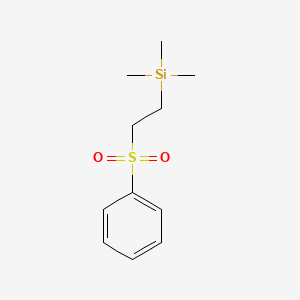
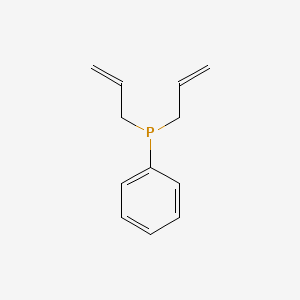
![2-[N-(2-hydroxyethyl)-3,5-dimethoxyanilino]ethanol](/img/structure/B1596996.png)
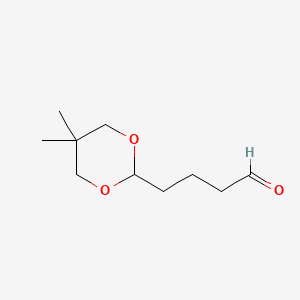
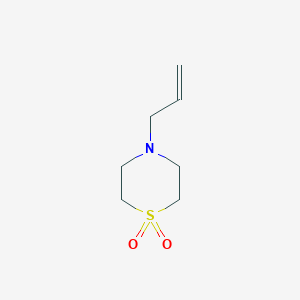
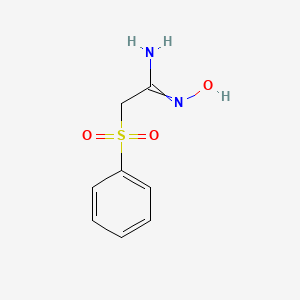
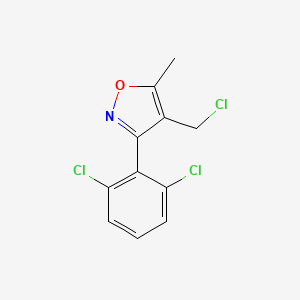



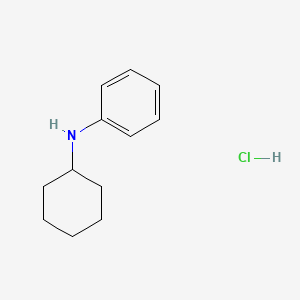
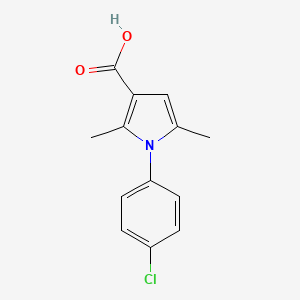
![9H-Xanthene-4-propanoicacid, 5-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-](/img/no-structure.png)
